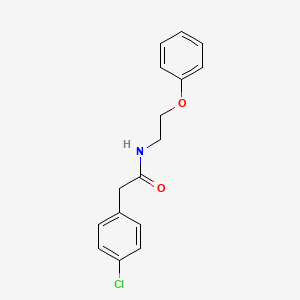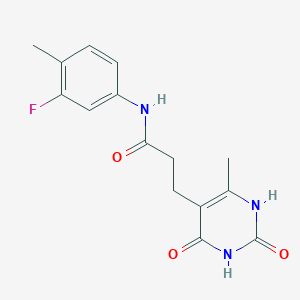
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-N-(2-phenoxyethyl)acetamide, also known as 2-CPEA, is a synthetic compound that has been studied for its potential as a therapeutic agent. It is a member of the phenoxyacetamide family of compounds, and has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins. 2-CPEA has been found to have a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has been studied for its potential as a therapeutic agent. It has been found to have a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments. It has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins. It has also been studied for its ability to act as an antioxidant, and to modulate the activity of the immune system.
Mécanisme D'action
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has been found to act on multiple targets. It has been found to interact with various enzymes, receptors, and other proteins. It has also been found to interact with various cell signaling pathways, including those involved in inflammation, apoptosis, and other processes.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, receptors, and other proteins, and to act as an antioxidant. It has also been found to modulate the activity of the immune system, and to have anti-inflammatory and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable. It is also non-toxic and has a low risk of side effects. However, it is important to note that 2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has not been approved for therapeutic use, and its effects on humans are not yet fully understood.
Orientations Futures
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide has a number of potential future directions. It could be further studied for its potential as a therapeutic agent, and its effects on various enzymes, receptors, and other proteins could be further explored. It could also be studied for its potential to act as an antioxidant, and its ability to modulate the activity of the immune system could be further investigated. Additionally, its potential for use in drug delivery systems could be explored. Finally, its potential for use in other applications, such as agriculture and cosmetics, could be further studied.
Méthodes De Synthèse
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide can be synthesized in several ways. One method involves the reaction of 4-chlorophenol with 2-phenoxyethanol, followed by the addition of acetamide. Another method involves the reaction of 4-chlorobenzaldehyde with 2-phenoxyethanol, followed by the addition of acetamide. The final product is a white to off-white crystalline solid.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)12-16(19)18-10-11-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKHVWRFHLGGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-phenoxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B6543874.png)
![methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6543882.png)
![[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B6543893.png)
![N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543903.png)
![methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6543909.png)
![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543921.png)
![N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543928.png)
![2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(naphthalen-1-yl)acetamide](/img/structure/B6543936.png)
![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6543944.png)
![1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B6543952.png)
![1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(prop-2-en-1-yl)urea](/img/structure/B6543960.png)
![3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6543963.png)
